molecular formula C20H13F2NO5S B12640949 {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-28-1

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12640949
CAS No.: 920982-28-1
M. Wt: 417.4 g/mol
InChI Key: OGQZMLOPDSCEAL-UHFFFAOYSA-N
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Description

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a carbazole moiety linked to a difluorobenzene sulfonyl group and an acetic acid group

Properties

CAS No.

920982-28-1

Molecular Formula

C20H13F2NO5S

Molecular Weight

417.4 g/mol

IUPAC Name

2-[9-(3,5-difluorophenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C20H13F2NO5S/c21-12-7-13(22)9-15(8-12)29(26,27)23-18-4-2-1-3-16(18)17-6-5-14(10-19(17)23)28-11-20(24)25/h1-10H,11H2,(H,24,25)

InChI Key

OGQZMLOPDSCEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC(=CC(=C4)F)F)C=C(C=C3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is then functionalized with a difluorobenzene sulfonyl group through a sulfonylation reaction. Finally, the acetic acid moiety is introduced via an esterification or etherification reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[9-(3,5-Dichlorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with chlorine atoms instead of fluorine.

    {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness

The presence of the difluorobenzene sulfonyl group in {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.

Biological Activity

The compound {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid , with the CAS number 920982-28-1 , is a sulfonamide derivative of carbazole that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H13F2NO5SC_{20}H_{13}F_2NO_5S. The structure features a carbazole moiety linked to a difluorobenzenesulfonyl group through an ether linkage to an acetic acid functional group. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cellular pathways. Notably, studies have indicated that compounds with similar structures exhibit significant inhibitory effects on key enzymes and proteins involved in disease processes, such as:

  • Inhibition of Proteases : Compounds similar to this carbazole derivative have shown effectiveness against viral proteases, particularly in the context of SARS-CoV-2. Molecular docking studies suggest strong binding affinities to the main protease (M pro) and RNA-dependent RNA polymerase (RdRp) of the virus, indicating potential as antiviral agents .
  • Anticancer Properties : The sulfonamide group is known for its anticancer properties. Compounds derived from carbazole structures have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary ADMET analyses suggest favorable pharmacokinetic properties, making it a candidate for further development . Toxicological assessments indicate that while sulfonamide derivatives can exhibit cytotoxicity at high concentrations, this compound's specific toxicity profile remains to be fully characterized.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antiviral Activity : A recent study evaluated several carbazole derivatives against SARS-CoV-2. The derivatives demonstrated significant inhibition against viral proteins with binding affinities comparable to established antiviral drugs .
  • Anticancer Activity : Research on sulfonamide-based compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs were tested against various cancer cell lines and exhibited low nanomolar IC50 values .
  • Enzyme Inhibition : The compound was tested for its ability to inhibit carbonic anhydrase (CA) isoforms. Results indicated that certain derivatives exhibited selective inhibition against hCA II and hCA IX, which are implicated in tumorigenesis .

Data Tables

PropertyValue
CAS Number920982-28-1
Molecular FormulaC20H13F2NO5S
Molecular Weight407.38 g/mol
SolubilitySoluble in DMSO
Toxicity ProfileUnder investigation

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